DBCO-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

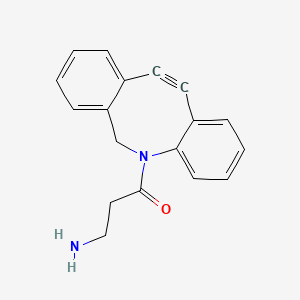

DBCO-amine, also known as Dibenzocyclooctyne-amine, is a heterobifunctional linker that contains a DBCO moiety . It is commonly used for the site-specific functionalization of nanobodies, enabling the addition of reactive DBCO groups for subsequent click chemistry reactions . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

DBCO-amine is used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . In the presence of activators such as EDC or DCC, this reagent can be used to derivatize carboxyl groups or activated esters (e.g. The NHS ester) through a stable amide bond .

Molecular Structure Analysis

The chemical formula of DBCO-amine is C18H16N2O . It is a simple building block containing a DBCO moiety and will add minimal spacer to the modified molecules .

Chemical Reactions Analysis

DBCO-amine is widely used in strain-promoted copper-free click reactions . An efficient approach has been reported to render a switch in click reactivity of DBCO from azide to amine substrates by using silver catalysts, allowing robust conjugation to peptides, proteins, and living bacteriophages .

Physical and Chemical Properties Analysis

DBCO-amine has a molecular weight of 276.340 . More detailed physical and chemical properties can be found on the PubChem database .

科学的研究の応用

組織工学

DBCO-アミンは、組織工学のためのインサイチュ架橋可能なハイドロゲルの開発に役立ちます {svg_1}。これらのハイドロゲルは、注入後に体内で形成され、細胞の成長と組織再生のための足場を提供します。 例えば、ヒアルロン酸から誘導され、DBCO-アミンで架橋されたハイドロゲルは、軟骨組織工学と生体内での軟骨再生の可能性を示しています {svg_2}.

薬物送達

薬物送達の分野では、DBCO-アミンは薬物キャリアと抗体薬物コンジュゲートの作成を容易にします {svg_3}。これにより、治療薬を標的細胞または組織に正確に結合させることができ、治療効果を高め、副作用を軽減できます。 例えば、DBCOで修飾された薬物は、癌細胞のアジド基と結合させることができ、腫瘍への蓄積量を増やし、治療効果を向上させることができます {svg_4}.

診断

DBCO-アミンは、生体イメージング剤と診断プローブの設計において重要な役割を果たします {svg_5}。これにより、細胞の標的タンパク質を特異的に標識し、生細胞内の薬物標的結合を研究することができます。 この特異性は、疾患の診断と治療のモニタリングを支援する分子ツール開発に不可欠です {svg_6}.

合成生物学

合成生物学では、DBCO-アミンは、バイオセンシングや生体分子の標的化など、さまざまな用途のために核酸とタンパク質を修飾するために使用されます {svg_7}。これにより、研究者は高特異性と効率で生体分子を標識、検出、操作することができ、分子工学と分析化学の進歩に貢献します。

材料科学

DBCO-アミンの有用性は材料科学にも及んでおり、ヘテロ二官能性リンカーとして、ナノボディやその他の材料の部位特異的機能化に使用されます {svg_8}。この応用は、医療機器やその他の技術で使用される、強化された特性を持つ新素材の開発にとって重要です。

生体直交化学

最後に、DBCO-アミンは、生体直交化学の重要なプレーヤーであり、生体直交化学は、天然の生物学的プロセスを干渉することなく生体系内で起こる化学反応を伴います {svg_9}。 これは、生体分子をリアルタイムでin vitroおよびin vivoで標識および追跡するために不可欠な、歪み促進型アジド-アルキン環状付加反応に使用されます {svg_10}.

作用機序

Target of Action

DBCO-amine, also known as aza-dibenzocyclooctyne-amine, is primarily used as a linker molecule in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are azide-containing functional groups present on biomolecules . The DBCO group in DBCO-amine can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Mode of Action

DBCO-amine interacts with its targets through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . The alkyne moiety in DBCO-amine reacts with azide groups on the target biomolecules, forming a stable covalent bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-amine is the SPAAC reaction . This reaction is part of the larger field of click chemistry, which involves reactions that are high yielding, wide in scope, and easy to perform . The SPAAC reaction allows for the site-specific functionalization of biomolecules, enabling the addition of various functional groups or drugs for subsequent biochemical reactions .

Pharmacokinetics

As a linker molecule, dbco-amine is designed to enhance the stability and bioavailability of the drug it is attached to . The specifics of its ADME properties would likely depend on the particular drug and target it is used with.

Result of Action

The result of DBCO-amine’s action is the formation of a stable covalent bond between the drug and the target biomolecule . This allows for the specific delivery of the drug to its target, increasing the drug’s efficacy and reducing

将来の方向性

DBCO-amine has potential applications in the field of bioorthogonal chemistry and drug delivery. For example, it has been used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Future research may focus on optimizing the click reactivity of DBCO-amine and exploring its potential applications in other areas of biomedical research .

生化学分析

Biochemical Properties

DBCO-amine is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is fast and specific, enabling chemical conjugation under aqueous conditions without the need for toxic catalysts . The amine terminus of the molecule can react with carboxylic acids and their active esters to form stable amide bonds .

Cellular Effects

DBCO-amine has been shown to have significant effects on various types of cells and cellular processes . For instance, it allows for the specific labeling of cellular target proteins and the study of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with DBCO-amine in vitro, and cells could be adhered together using this compound .

Molecular Mechanism

The mechanism of action of DBCO-amine is primarily through its ability to undergo SPAAC with molecules containing azide groups . This reaction results in the formation of stable triazole linkages . In the context of ADCs, this enables the attachment of drug molecules to antibodies in a site-specific manner .

Temporal Effects in Laboratory Settings

The effects of DBCO-amine over time in laboratory settings are largely dependent on the specific experimental conditions and the nature of the biomolecules it is interacting with . It is known that the SPAAC reaction it undergoes is fast, suggesting that the effects of DBCO-amine can be observed shortly after it is introduced into a system .

Metabolic Pathways

DBCO-amine is involved in the SPAAC reaction, a type of click chemistry . This reaction does not require any enzymes or cofactors, and it is not part of any traditional metabolic pathways .

Transport and Distribution

The transport and distribution of DBCO-amine within cells and tissues are likely to depend on a variety of factors, including the nature of the biomolecules it is attached to and the specific experimental conditions

特性

IUPAC Name |

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCYFTDHSHTFER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255942-06-3 |

Source

|

| Record name | Dibenzocyclooctyne-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does DBCO-amine enable site-specific protein modification without copper catalysts?

A1: DBCO-amine facilitates site-specific protein modification through its participation in copper-free click chemistry. [, ] This molecule features a dibenzylcyclooctyne (DBCO) group, which reacts efficiently with azide-containing molecules, like the unnatural amino acid p-azidophenylalanine (paF), via strain-promoted azide-alkyne cycloaddition (SPAAC). [, ] This reaction proceeds rapidly under mild conditions without requiring a copper catalyst, which is often cytotoxic and incompatible with biological systems. []

Q2: What are the advantages of using DBCO-amine in conjunction with unnatural amino acids for protein studies?

A2: DBCO-amine, when coupled with unnatural amino acids like p-azidophenylalanine, offers several advantages for protein studies:

- Site-specificity: Allows precise control over the location of modification within the protein. [, ]

- Biocompatibility: Copper-free click chemistry minimizes the risk of toxicity associated with copper catalysts. []

- Versatility: Enables the introduction of a wide range of functionalities into proteins by attaching various molecules to the amine group of DBCO-amine. []

- Direct Incorporation: Simplifies protein labeling procedures, potentially reducing the need for extensive purification steps. []

Q3: Can you provide examples of how DBCO-amine has been used to modify protein function in research?

A3: The provided research highlights the use of DBCO-amine for modifying two distinct proteins:

- TEM β-lactamase: DBCO-amine, conjugated to various molecules, was attached to this enzyme at specific positions containing p-azidophenylalanine. This modification resulted in either inhibition or enhancement of the enzyme's catalytic activity, depending on the location and the type of molecule conjugated. []

- sfGFP (superfolder green fluorescent protein): Incorporation of p-azidophenylalanine followed by conjugation with DBCO-amine modified the fluorescence properties of sfGFP. This approach allowed researchers to study the impact of specific modifications on the protein's fluorescence spectrum. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)